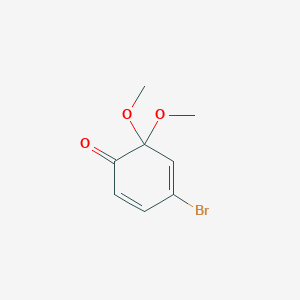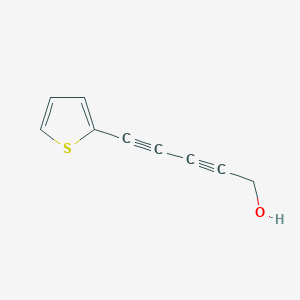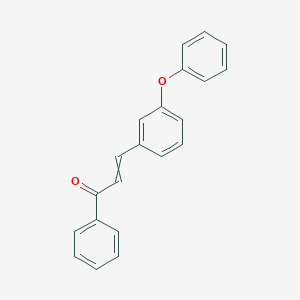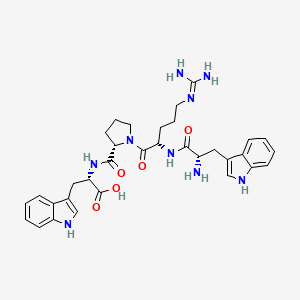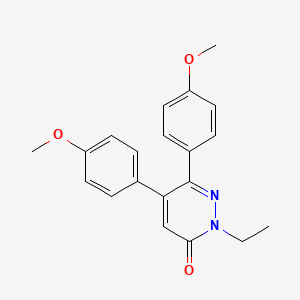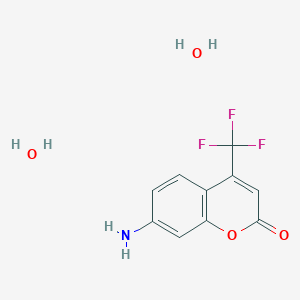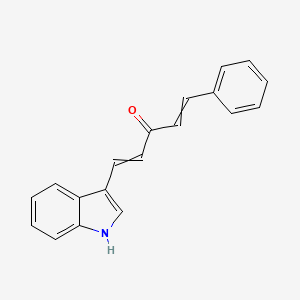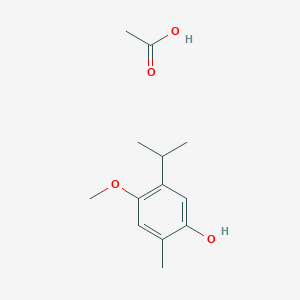
Nonatetracontan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonatetracontan-5-one is a long-chain ketone with the molecular formula C₄₉H₉₈O It is a member of the aliphatic ketones, characterized by a carbonyl group (C=O) located at the fifth carbon of a nonatetracontane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonatetracontan-5-one typically involves the oxidation of nonatetracontane. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction proceeds as follows:
[ \text{Nonatetracontane} + \text{Oxidizing Agent} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Nonatetracontan-5-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carbonyl carbon can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
Oxidation: Nonatetracontanoic acid.
Reduction: Nonatetracontan-5-ol.
Substitution: Various substituted nonatetracontanes depending on the nucleophile used.
Scientific Research Applications
Nonatetracontan-5-one has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain ketones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its long hydrophobic chain.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of nonatetracontan-5-one involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, this compound may interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Nonatetracontan-5-one can be compared with other long-chain ketones such as:
Tetracontan-5-one: Similar structure but with a shorter carbon chain.
Pentacontan-5-one: Longer carbon chain, potentially different physical properties.
Hexacontan-5-one: Even longer chain, further altering its chemical and physical properties.
This compound is unique due to its specific chain length and position of the carbonyl group, which can influence its reactivity and applications.
Properties
CAS No. |
184651-77-2 |
|---|---|
Molecular Formula |
C49H98O |
Molecular Weight |
703.3 g/mol |
IUPAC Name |
nonatetracontan-5-one |
InChI |
InChI=1S/C49H98O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-48-49(50)47-6-4-2/h3-48H2,1-2H3 |
InChI Key |
IVTQICCDXOGSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


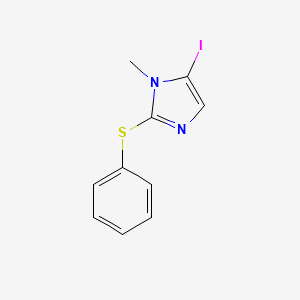
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
